1-(3-nitrobenzyl)decahydroquinoline
Description
1-(3-Nitrobenzyl)decahydroquinoline is a nitro-substituted derivative of decahydroquinoline, a bicyclic heterocyclic compound consisting of a fused benzene and piperidine ring system. The decahydroquinoline scaffold is structurally rigid, conferring unique stereochemical and electronic properties.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17/h3,5,8,11,14,16H,1-2,4,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZGVAHKUUQAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Antiarrhythmic Activity Relative to Class I Drugs
Decahydroquinoline derivatives with antiarrhythmic activity (D12–D15) exhibit a profile comparable to class I antiarrhythmics like quinidine and procainamide. Key findings include:
- Aconitine-induced arrhythmias : D12–D15 showed higher efficacy in this model compared to calcium chloride-induced arrhythmias, suggesting voltage-gated sodium channel blockade—a hallmark of class I drugs .
- Adrenaline-induced arrhythmias : Inactivity in this model distinguishes them from β-blockers (class II) or calcium channel blockers (class IV).
Table 1: Antiarrhythmic Efficacy of Decahydroquinoline Derivatives
| Compound | Aconitine Model | CaCl₂ Model | Adrenaline Model | NO-Releasing Activity |
|---|---|---|---|---|
| D12 | +++ | ++ | - | - |
| D13 | +++ | ++ | - | - |
| D14 | +++ | ++ | - | Yes |
| D15 | +++ | ++ | - | Yes |
| Quinidine | +++ | + | - | - |
| Procainamide | +++ | + | - | - |
(+++ = high activity; ++ = moderate; + = low; - = inactive)
Substituent Effects on Pharmacological Profile
The 3-nitrobenzyl group in 1-(3-nitrobenzyl)decahydroquinoline differentiates it from analogs with other substituents:
- Electron-withdrawing vs. In contrast, 3-chlorobenzyl (e.g., 2-(3-chlorobenzyl)quinoline 1-oxide, 3h ) or methoxyphenyl substituents (e.g., 3o ) may alter solubility and target affinity.
- NO-releasing activity: D14 and D15 (likely nitro- or nitrosyl-containing derivatives) induce NO-dependent coronary vasodilation, a therapeutic advantage absent in non-nitro-substituted analogs like D12 or D13 .
Structural Analogues in Heterocyclic Chemistry
- Tetrahydroquinoxalines: 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride () shares a partially saturated bicyclic core but lacks the full decahydroquinoline rigidity, leading to distinct conformational and pharmacological behaviors.
- Quinoline-N-oxides: Compounds like 2-amino-3-(2-methoxyphenyl)quinoline 1-oxide (3o ) exhibit oxidized nitrogen centers, altering electronic properties and biological targets compared to decahydroquinolines.
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